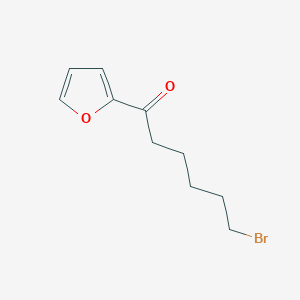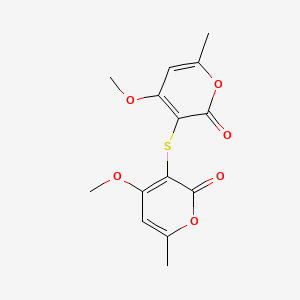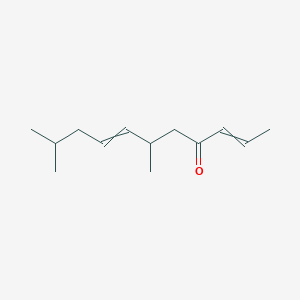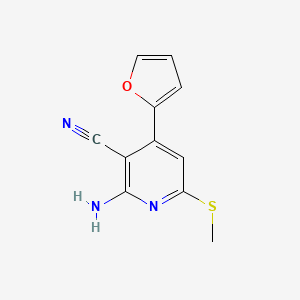
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with amino, furan, methylsulfanyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a precursor containing a furan ring and a nitrile group can be reacted with an amine and a sulfur-containing reagent to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, while the amino and methylsulfanyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s biological activity and efficacy.
Comparación Con Compuestos Similares
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4-(thiophen-2-yl)-6-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
2-Amino-4-(furan-2-yl)-6-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Amino-4-(furan-2-yl)-6-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
77639-64-6 |
|---|---|
Fórmula molecular |
C11H9N3OS |
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)-6-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H9N3OS/c1-16-10-5-7(9-3-2-4-15-9)8(6-12)11(13)14-10/h2-5H,1H3,(H2,13,14) |
Clave InChI |
SZJVKIFMUUBNQD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=C1)C2=CC=CO2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
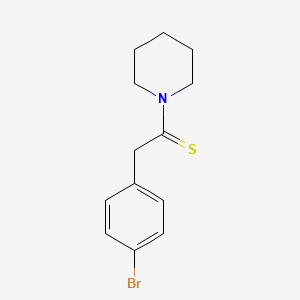
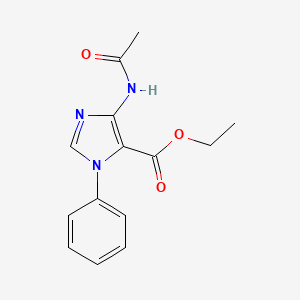
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
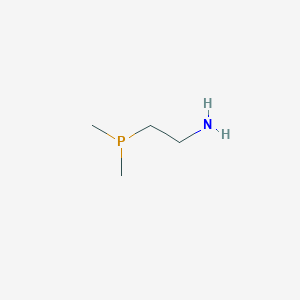
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
